![molecular formula C18H15BrN2 B12829997 2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide: is a fused heterocyclic compound with an intriguing structure. Let’s break it down:
Chemical Formula: CHONBr
Structure: It consists of an imidazo[1,5-a]quinoline core with a benzyl group and a bromide ion attached.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes lead to the formation of this compound. Here are a couple of notable methods:
-
Benzylamination of Quinoline Derivatives
- Starting with a quinoline derivative, benzylamine is introduced via nucleophilic substitution.
- The reaction typically occurs under mild conditions using a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol).
- The bromide ion can then be introduced using a brominating agent (e.g., N-bromosuccinimide).
-
Imidazoquinoline Cyclization
- A precursor containing both the benzyl group and the quinoline moiety undergoes cyclization.
- The cyclization can be achieved using Lewis acids (e.g., aluminum chloride) or other suitable catalysts.
- The bromide ion is subsequently incorporated.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Substitution: The bromide ion can participate in nucleophilic substitution reactions.
Reduction: Reduction of the imidazoquinoline core may yield tetrahydroimidazoquinoline derivatives.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) or other brominating agents.
Cyclization: Lewis acids (e.g., AlCl), heat, and suitable solvents.
Major Products:
The major products depend on the specific reaction conditions and substituents. expect derivatives of the imidazoquinoline core and benzyl group.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Chemistry: As a building block for designing novel heterocyclic compounds.
Biology: Potential bioactive agents due to their unique structure.
Medicine: Investigated for antitumor, antimicrobial, or other therapeutic properties.
Industry: Used in the synthesis of ligands, catalysts, or functional materials.
Wirkmechanismus
The exact mechanism remains an active area of research. potential molecular targets and pathways include interactions with enzymes, receptors, or cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While there are related imidazoquinolines, the benzyl substitution at the 2-position makes this compound distinctive. Similar compounds include imidazoquinoline derivatives without the benzyl group.
Eigenschaften
Molekularformel |
C18H15BrN2 |
|---|---|
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
2-benzylimidazo[1,5-a]quinolin-2-ium;bromide |
InChI |
InChI=1S/C18H15N2.BrH/c1-2-6-15(7-3-1)12-19-13-17-11-10-16-8-4-5-9-18(16)20(17)14-19;/h1-11,13-14H,12H2;1H/q+1;/p-1 |
InChI-Schlüssel |
FYSRAIAVZSCORN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CN3C(=C2)C=CC4=CC=CC=C43.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


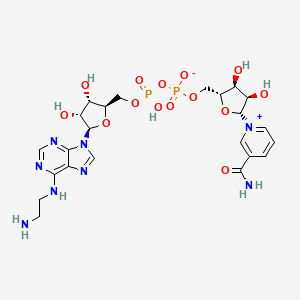
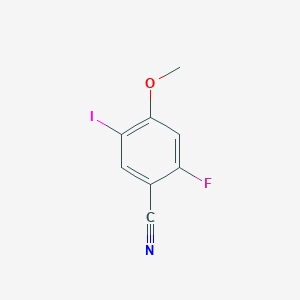
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
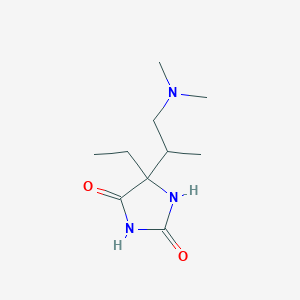
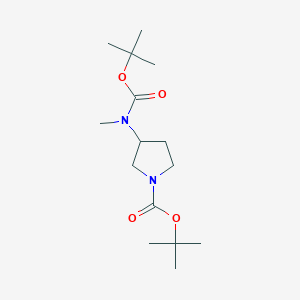
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)


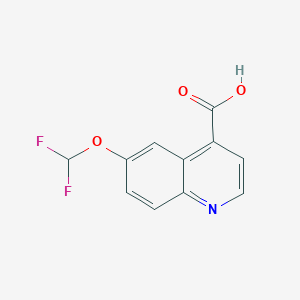
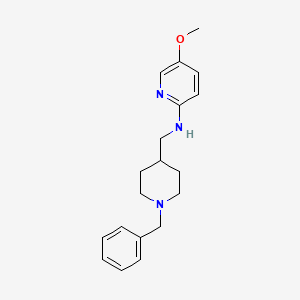
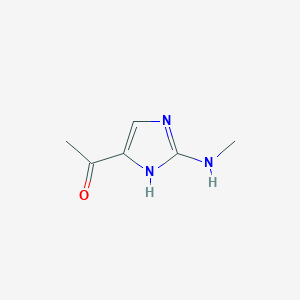
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)


